molecular formula C9H11BrN2 B140907 3-Bromo-5-(2-Pyrrolidinyl)Pyridine CAS No. 71719-06-7

3-Bromo-5-(2-Pyrrolidinyl)Pyridine

Cat. No.: B140907
CAS No.: 71719-06-7
M. Wt: 227.1 g/mol
InChI Key: APOQHGHGEPQGOO-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-Pyrrolidinyl)Pyridine: is a heterocyclic organic compound with the molecular formula C9H11BrN2 . It is characterized by a pyridine ring substituted with a bromine atom at the 3-position and a pyrrolidinyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine typically involves the bromination of 5-(2-Pyrrolidinyl)Pyridine. One common method is the reaction of 5-(2-Pyrrolidinyl)Pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(2-Pyrrolidinyl)Pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-5-(2-Pyrrolidinyl)Pyridine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in the synthesis of compounds with potential anti-inflammatory and analgesic activities .

Industry: In the materials science industry, this compound is used in the synthesis of advanced materials, including polymers and coordination complexes .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine in biological systems involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with various enzymes and receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Bromo-5-(2-Pyrrolidinyl)Pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the pyrrolidinyl group at specific positions on the pyridine ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

3-bromo-5-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOQHGHGEPQGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402900
Record name 3-Bromo-5-(2-Pyrrolidinyl)Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71719-06-7
Record name 3-Bromo-5-(2-Pyrrolidinyl)Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(pyrrolidin-2-yl)pyridine
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Synthesis routes and methods

Procedure details

Carbobenzyloxy-L-proline (37.4 g, 150 mmol) was dissolved in DME (100 mL) and cooled to 0° C. with stirring. Sodium borohydride (1.89 g, 50 mmol) was added in portions (gas evolution) and the resulting mixture was stirred for 2 h at 25° C. affording a colorless solution. The solvents were removed in vacuo and the resuting gum dissolved in methylene chloride (50 mL). To this solution was added a mixture of 5-bromo-3-(2-pyrrolin-1-yl)pyridine (5.63 g, 25 mmol) and carbobenzyloxy-L-proline (6.23 g, 25 mmol) in methylene chloride (50 mL) and this was stirred at 25° C. for 36 h. The solvent was removed in vacuo and 6M HCl (200 mL) was added to the residue. The resulting solution was extracted with isopropyl acetate (200 mL) and the phases separated. The acidic aqueous phase was basified with solid NaOH to pH 14 and then extracted with methylene chloride (3×200 mL). The combined methylene chloride extracts were washed with brine (150 mL), dried (MgSO4) and concentrated in vacuo. The crude product was chromatographed on silica gel with ethyl acetate, then methanol:ethyl acetate (1:19 to 1:9) as eluants to afford 5-bromo-3-(2-pyrrolidinyl)pyridine (4.1 g, 72%) obtained as a pale yellow oil. LRMS (EI) m/e 227 (C9H11N281 Br--H+) 225 (C9H11N279Br--H+); 1H NMR (DMSO-d6, 300 MHz) δ 8.53 (d, J=2.2 Hz, 1H), 8.49 (d, J=1.8 Hz, 1H), 7.91 (t, J=2.0 Hz, 1H), 4.17 (t, J=7.7 Hz, 1H), 3.18 (m, 1H), 3.06 (m, 1H), 2.00 (m, 1H), 2.07 (s, 1H), 2.00-1.77 (m, 2H), 1.63 (m, 1H).
Quantity
37.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Name
5-bromo-3-(2-pyrrolin-1-yl)pyridine
Quantity
5.63 g
Type
reactant
Reaction Step Three
Quantity
6.23 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(2-Pyrrolidinyl)Pyridine
Reactant of Route 2
3-Bromo-5-(2-Pyrrolidinyl)Pyridine
Reactant of Route 3
3-Bromo-5-(2-Pyrrolidinyl)Pyridine
Reactant of Route 4
3-Bromo-5-(2-Pyrrolidinyl)Pyridine
Reactant of Route 5
3-Bromo-5-(2-Pyrrolidinyl)Pyridine
Reactant of Route 6
3-Bromo-5-(2-Pyrrolidinyl)Pyridine

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